2-Chloro-6-fluorobenzoyl isocyanate
Description
2-Chloro-6-fluorobenzoyl isocyanate (CAS: 71791-39-4) is an aryl isocyanate derivative characterized by a benzoyl backbone substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6. Its molecular formula is C₇H₃ClFNO₂, with a molecular weight of 187.56 g/mol (calculated based on substituents and functional groups). This compound is synthesized via reactions involving halogenated benzoyl chlorides and thiocyanate reagents, as seen in the preparation of urea derivatives for pesticidal applications .
Key properties include a boiling point of 75°–78°C at 0.13 mbar, indicative of moderate volatility under reduced pressure. Its primary application lies in agrochemical research, particularly as an intermediate in synthesizing N-(2H-difluoro-3,5-dichloro-phenyl)-N'-(2,6-difluorobenzoyl) urea derivatives, which exhibit pesticidal activity .
Properties
CAS No. |
71791-39-4 |
|---|---|
Molecular Formula |
C8H3ClFNO2 |
Molecular Weight |
199.56 g/mol |
IUPAC Name |
2-chloro-6-fluorobenzoyl isocyanate |
InChI |
InChI=1S/C8H3ClFNO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H |
InChI Key |
QYFVJZKILHCNQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N=C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-chloro-6-fluorobenzoyl isocyanate with four analogous isocyanates:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, at pressure) | Key Substituents |
|---|---|---|---|---|---|
| This compound | 71791-39-4 | C₇H₃ClFNO₂ | 187.56 | 75–78 (0.13 mbar) | Cl (position 2), F (position 6) |
| 2,6-Dichlorobenzoyl isocyanate | Not provided | C₇H₃Cl₂NO₂ | 204.01 | 75–78 (0.13 mbar) | Cl (positions 2 and 6) |
| 2-Chlorobenzoyl isocyanate | Not provided | C₇H₄ClNO₂ | 169.57 | 73–77 (0.13 mbar) | Cl (position 2) |
| 2-Chloro-6-methylphenyl isocyanate | 40398-01-4 | C₈H₆ClNO | 144.04 | Not reported | Cl (position 2), CH₃ (position 6) |
| 4-Bromo-2-chloro-6-methylphenyl isocyanate | Not provided | C₈H₅BrClNO | 248.49 | Not reported | Br (position 4), Cl (position 2), CH₃ (position 6) |
Key Observations :
- Halogen vs. Alkyl Substituents : The presence of fluorine in this compound reduces molecular weight compared to bromine-containing analogs (e.g., 248.49 g/mol for 4-bromo-2-chloro-6-methylphenyl isocyanate) . Fluorine’s electronegativity also enhances electrophilic reactivity, critical in forming urea derivatives.
- Boiling Points : Chlorine and fluorine substituents result in similar boiling points under vacuum (73°–78°C), whereas alkyl groups (e.g., methyl) reduce volatility but lack reported data .
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